Biphenyl-4-yl chlorothioformate
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Overview
Description
Biphenyl-4-yl chlorothioformate is an organic compound with the molecular formula C13H9ClOS and a relative molecular mass of 254.72 . It is a light yellow liquid with a pungent odor at room temperature . This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various industrial applications .
Preparation Methods
The preparation of biphenyl-4-yl chlorothioformate typically involves the reaction of thiocarbonic acid with p-benzidine to produce an intermediate p-biphenyl disulfide, which then reacts with chloroformic acid to form the final product . This method is commonly used in both laboratory and industrial settings due to its efficiency and reliability .
Chemical Reactions Analysis
Biphenyl-4-yl chlorothioformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Oxidation and Reduction Reactions: It can participate in oxidative desulfurization-fluorination reactions.
Common Reagents and Conditions: Typical reagents include alcohols, amines, and various catalysts such as CuCl.
Scientific Research Applications
Biphenyl-4-yl chlorothioformate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of biphenyl-4-yl chlorothioformate involves its reactivity with functional groups containing active hydrogen atoms. This reactivity allows it to convert thiocarbonic acid groups into thioether groups while simultaneously introducing a biphenyl ester group . This transformation is crucial in various synthetic processes, enabling the formation of complex molecules with specific properties .
Comparison with Similar Compounds
Biphenyl-4-yl chlorothioformate is unique due to its specific reactivity and applications. Similar compounds include:
- Biphenyl-4-yl methyl carbonate
- Biphenyl-4-yl isocyanate
- Biphenyl-4-yl acetate
These compounds share the biphenyl group but differ in their functional groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C13H9ClOS |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
O-(4-phenylphenyl) chloromethanethioate |
InChI |
InChI=1S/C13H9ClOS/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
KDKKJZIGHIFAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=S)Cl |
Origin of Product |
United States |
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